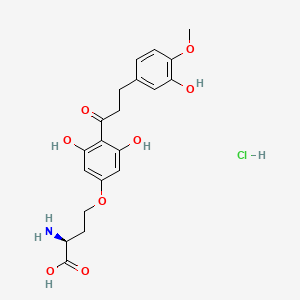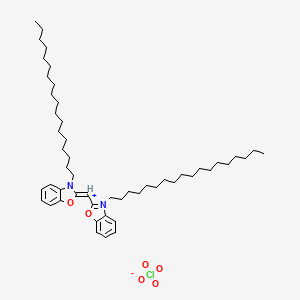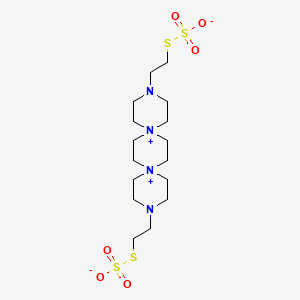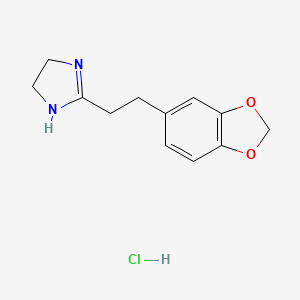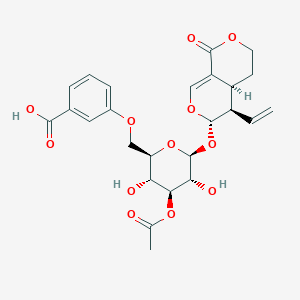
Centapicrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Centapicrin is a secoiridoid glucoside, a type of secondary metabolite found in certain plant species, particularly within the Gentianaceae family. It is known for its intensely bitter taste and is one of the most bitter compounds known.
准备方法
Synthetic Routes and Reaction Conditions: Centapicrin is typically extracted from the aerial parts of Centaurium erythraea using methanolic extraction methods . The process involves drying the plant material, grinding it into a fine powder, and then using methanol as a solvent to extract the compound. The extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the extraction and purification processes used in research can be scaled up for industrial purposes. This would involve large-scale cultivation of Centaurium erythraea, followed by methanolic extraction and chromatographic purification.
化学反应分析
Types of Reactions: Centapicrin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its aglycone and glucose components.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule, often using reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Hydrolysis: Produces the aglycone and glucose.
Oxidation: Can lead to the formation of various oxidized derivatives.
Substitution: Results in the formation of esters or ethers depending on the substituent introduced.
科学研究应用
Centapicrin has a wide range of applications in scientific research due to its unique chemical properties :
Chemistry: Used as a chemotaxonomic marker to differentiate between species within the Gentianaceae family.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural bittering agents for food and beverages.
作用机制
The mechanism of action of centapicrin involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to their death.
相似化合物的比较
Swertiamarin: Another bitter secoiridoid glucoside found in the same plant family.
Gentiopicroside: Known for its bitter taste and found in Gentiana species.
Sweroside: A less bitter secoiridoid glucoside compared to centapicrin.
Uniqueness: this compound is distinguished by its intense bitterness and its specific occurrence in Centaurium erythraea. Its unique chemical structure, which includes multiple hydroxyl groups and a glucose moiety, contributes to its distinct properties and applications.
属性
CAS 编号 |
59193-73-6 |
|---|---|
分子式 |
C25H28O12 |
分子量 |
520.5 g/mol |
IUPAC 名称 |
3-[[(2R,3R,4S,5R,6S)-4-acetyloxy-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxyoxan-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C25H28O12/c1-3-15-16-7-8-32-23(31)17(16)10-34-24(15)37-25-20(28)21(35-12(2)26)19(27)18(36-25)11-33-14-6-4-5-13(9-14)22(29)30/h3-6,9-10,15-16,18-21,24-25,27-28H,1,7-8,11H2,2H3,(H,29,30)/t15-,16+,18-,19-,20-,21+,24+,25+/m1/s1 |
InChI 键 |
LHLGEBVUMRLNOA-PGAAGXEPSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
规范 SMILES |
CC(=O)OC1C(C(OC(C1O)OC2C(C3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


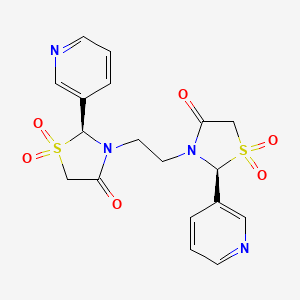
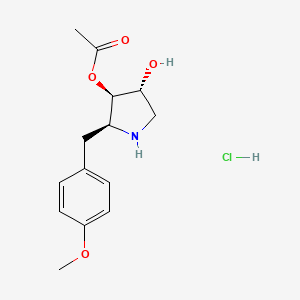


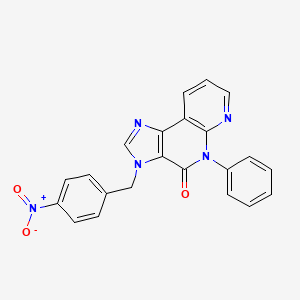
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)
